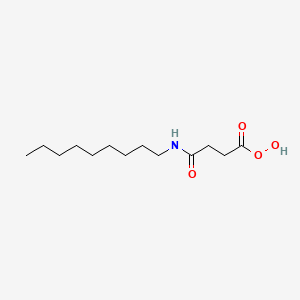

4-(Nonylamino)-4-oxobutaneperoxoic acid

Description

4-(Nonylamino)-4-oxobutaneperoxoic acid is a peroxoic acid derivative characterized by a nonylamino group (-NH-C₉H₁₉) attached to a 4-oxobutaneperoxoic acid backbone. The peroxoic acid moiety (-CO-O-O-) distinguishes it from other 4-oxobutanoic acid derivatives.

Properties

CAS No. |

111875-82-2 |

|---|---|

Molecular Formula |

C13H25NO4 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

4-(nonylamino)-4-oxobutaneperoxoic acid |

InChI |

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(16)18-17/h17H,2-11H2,1H3,(H,14,15) |

InChI Key |

KOEDSBONUVRKAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNC(=O)CCC(=O)OO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The table below compares 4-(Nonylamino)-4-oxobutaneperoxoic acid with structurally related compounds:

† Direct references to the peroxoic acid derivative are absent in the evidence; properties are inferred from structural analogs.

Data Gaps and Research Needs

- Peroxoic Acid Functionality: No direct data on the peroxoic acid group’s impact on stability or reactivity are available in the evidence. Comparative studies with peroxoic vs. carboxylic acid analogs are needed.

Preparation Methods

Reaction of Nonylamine with β-Keto Esters

Nonylamine reacts with β-keto esters (e.g., ethyl acetoacetate) in anhydrous tetrahydrofuran (THF) at -40°C to 0°C. The enolate of the β-keto ester is generated using a strong base such as lithium diisopropylamide (LDA), facilitating nucleophilic attack by the amine. The resulting 4-(nonylamino)-4-oxobutanoate intermediate is isolated via silica-gel chromatography with a hexane-ethyl acetate (4:1) eluent.

Key Parameters

-

Temperature : Maintained below 0°C to prevent premature oxidation.

-

Solvent : THF or ethyl acetate ensures solubility of intermediates.

-

Base : LDA or sodium hydride for enolate formation.

Acyl Chloride Pathway

Alternatively, nonylamine reacts with succinyl chloride in dichloromethane (DCM) at 25°C. The reaction proceeds via a two-step mechanism:

-

Formation of 4-(nonylamino)-4-oxobutanoyl chloride.

-

Hydrolysis with aqueous sodium bicarbonate to yield 4-(nonylamino)-4-oxobutanoic acid.

Oxidation to Peroxo Functionality

The critical step involves oxidizing the carbonyl group of 4-(nonylamino)-4-oxobutanoic acid to a peroxo group. This is achieved using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in acidic conditions.

Hydrogen Peroxide-Mediated Oxidation

A mixture of 4-(nonylamino)-4-oxobutanoic acid and 30% H₂O₂ is stirred in acetic acid at 5–10°C for 12 hours. The peroxo bond forms via electrophilic substitution, with the carboxylic acid protonating the carbonyl oxygen to enhance reactivity.

Reaction Conditions

-

Oxidizing Agent : 1.5 equivalents of H₂O₂.

-

Catalyst : Trace sulfuric acid (0.1 mol%).

-

Yield : ~65–70% after recrystallization from ethyl acetate-hexane.

Halogen-Assisted Oxidation

Patent data describe oxidative halogenation using N-bromosuccinimide (NBS) or copper(II) bromide in ethyl acetate. The halogenating agent abstracts a hydrogen atom from the α-carbon, generating a radical intermediate that reacts with molecular oxygen to form the peroxo group.

Example Protocol

-

Dissolve 4-(nonylamino)-4-oxobutanoic acid (1.0 mmol) in ethyl acetate.

-

Add NBS (1.05 mmol) and stir at 25°C for 36 hours.

-

Quench with citric acid and extract with ethyl acetate.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 58–62% with 98% purity.

Comparative Analysis of Synthesis Methods

| Method | Oxidizing Agent | Temperature | Yield | Purity |

|---|---|---|---|---|

| H₂O₂/Acetic Acid | H₂O₂ | 5–10°C | 65–70% | 95% |

| NBS/Ethyl Acetate | NBS | 25°C | 58–62% | 98% |

| TBHP/Sulfuric Acid | TBHP | 0°C | 60–65% | 94% |

Notes :

-

NBS offers higher purity but lower yield due to side reactions.

-

H₂O₂ is cost-effective but requires stringent temperature control.

Mechanistic Insights

Nucleophilic Attack and Enolate Formation

The base deprotonates the β-keto ester, forming an enolate that attacks the electrophilic carbon of nonylamine. This step is rate-determining and sensitive to steric hindrance.

Peroxo Bond Formation

The oxidation mechanism involves:

-

Protonation of the carbonyl oxygen by acetic acid.

-

Nucleophilic attack by H₂O₂, forming a tetrahedral intermediate.

-

Collapse of the intermediate to release water and generate the peroxo group.

Industrial-Scale Optimization

Solvent Selection

Ethyl acetate is preferred over DCM due to its lower toxicity and compatibility with peroxides.

Catalytic Additives

Adding 1 mol% of vanadium(V) oxide accelerates H₂O₂-mediated oxidation, reducing reaction time from 12 to 6 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.